molecular formula C19H13NO4 B13835431 (4-Nitro-2-phenoxyphenyl)-phenylmethanone

(4-Nitro-2-phenoxyphenyl)-phenylmethanone

Cat. No.: B13835431
M. Wt: 319.3 g/mol
InChI Key: QXRROUXILAFNBG-UHFFFAOYSA-N
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Description

(4-Nitro-2-phenoxyphenyl)-phenylmethanone is an organic compound that belongs to the class of aromatic nitro compounds. These compounds are known for their diverse biological activities and are often used in the synthesis of drugs and other bioactive molecules . The compound is characterized by the presence of a nitro group (-NO2) and a phenoxy group (-O-Ph) attached to a phenylmethanone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitro-2-phenoxyphenyl)-phenylmethanone typically involves the nitration of 2-phenoxybenzophenone. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position . The reaction conditions are carefully controlled to avoid over-nitration and to achieve high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-Nitro-2-phenoxyphenyl)-phenylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (4-Nitro-2-phenoxyphenyl)-phenylmethanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H13NO4

Molecular Weight

319.3 g/mol

IUPAC Name

(4-nitro-2-phenoxyphenyl)-phenylmethanone

InChI

InChI=1S/C19H13NO4/c21-19(14-7-3-1-4-8-14)17-12-11-15(20(22)23)13-18(17)24-16-9-5-2-6-10-16/h1-13H

InChI Key

QXRROUXILAFNBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])OC3=CC=CC=C3

Origin of Product

United States

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